3-Fluorotyrosine

Übersicht

Beschreibung

3-Fluorotyrosine is a fluorinated analog of the amino acid tyrosine, which has been utilized in various biochemical and medical studies. It has been incorporated into proteins to study the role of tyrosine residues in enzyme catalysis and to understand the mechanisms of protein synthesis and charge transport in biological systems . Additionally, 3-fluorotyrosine has been used in positron emission tomography (PET) imaging to investigate cerebral protein synthesis and dopaminergic function .

Synthesis Analysis

The synthesis of fluorotyrosine derivatives, including 3-fluorotyrosine, has been achieved through various methods. For instance, enantiospecific synthesis of fluorinated tyrosine analogs has been developed using isotopic exchange, which is a promising approach for creating radiopharmaceuticals for PET imaging . Another study reported the synthesis of a tritiated version of alpha-fluoromethyl-tyrosine, which serves as a specific label for tyrosine hydroxylase in the rat brain . These synthetic approaches are crucial for producing fluorotyrosine derivatives with high purity and specific activity for biological and medical applications.

Molecular Structure Analysis

The molecular structure of 3-fluorotyrosine has been analyzed using various spectroscopic techniques. For example, Fourier transform infrared (FTIR) spectroscopy and X-ray crystallography have been employed to study the incorporation of 3-fluorotyrosine into human manganese superoxide dismutase (MnSOD) and to elucidate the role of hydrogen bonding in the enzyme's active site . Density functional theory (DFT) calculations have also been used to understand the electronic structure and properties of fluorotyrosine analogs .

Chemical Reactions Analysis

3-Fluorotyrosine participates in chemical reactions characteristic of tyrosine residues. It has been used to probe enzymes that utilize tyrosyl radicals in catalysis, providing insights into the reaction mechanisms of these enzymes . Additionally, the fluorogenic tagging of protein 3-nitrotyrosine with specific reagents has been explored as an alternative to immunohistochemistry for fluorescence microscopy imaging, demonstrating the chemical reactivity of fluorotyrosine derivatives in biological tissues .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluorotyrosine have been studied extensively. The presence of the fluorine atom influences the compound's pKa and lipophilicity, which are important factors in its biological activity and interaction with other molecules . The fluorescence of 3-fluorotyrosine is quenched by phosphate ions, indicating its sensitivity to the environment and potential for use in fluorescence-based assays . These properties are essential for understanding how 3-fluorotyrosine behaves in biological systems and for optimizing its use in medical imaging and biochemical research.

Wissenschaftliche Forschungsanwendungen

Protein Engineering

- Summary of Application : 3-Fluorotyrosine is used in protein engineering to reprogram natural proteins using unnatural amino acids . This allows the evolution of proteins with enhanced stability and activity .

- Methods of Application : The incorporation of 3-Fluorotyrosine into proteins offers a rational approach to engineer enzymes for designing efficient biocatalysts . For example, the incorporation of 3-fluorotyrosine into ω-transaminase showed a 2 fold higher half-life .

- Results or Outcomes : The use of 3-Fluorotyrosine in protein engineering has led to the development of proteins with versatile physicochemical properties and biological functions .

Enzymatic Defluorination

- Summary of Application : 3-Fluorotyrosine is used in the enzymatic defluorination of fluorinated compounds .

- Methods of Application : Peroxygenase-like LmbB2, a histidyl-ligated heme enzyme, catalyzes the defluorination of 3-fluorotyrosine to yield 3,4-dihydroxyphenylalanine (DOPA) under the presence of H2O2 .

- Results or Outcomes : The defluorination of 3-fluorotyrosine by LmbB2 provides a method for the enzymatic breakdown of fluorinated compounds .

Biosynthesis of Proteins

- Summary of Application : 3-Fluoro-DL-tyrosine is used for tyrosine in the biosynthesis of proteins such as β-galactosidases (Escherichia coli), bacteriorhodopsin and intestinal microvillar enzymes, aminopeptidase N .

- Methods of Application : 3-Fluoro-DL-tyrosine is incorporated into these proteins to study the effect of halogenated tyrosines on the proteins properties .

- Results or Outcomes : The use of 3-Fluoro-DL-tyrosine in the biosynthesis of proteins helps in understanding the role of halogenated tyrosines in protein function .

19F Solid-State NMR Studies

- Summary of Application : 3-Fluorotyrosine is used in 19F solid-state NMR studies to investigate the structure and/or mobility of fluorine labeled compounds in situ in oriented biological systems .

- Methods of Application : One of the earliest 19F NMR studies in biological systems was of 3-fluorotyrosine incorporated into alkaline phosphatase . A label like 4-trifluorophenyl, with three fluorine nuclei and internal rotation around the CF3 axis, guarantees axial symmetry .

- Results or Outcomes : The use of 3-Fluorotyrosine in 19F solid-state NMR studies helps in understanding the structure, orientation, and dynamics of drugs bound within intact biological systems .

Enzyme Engineering

- Summary of Application : 3-Fluorotyrosine is used in enzyme engineering to evolve enzymes .

- Methods of Application : The fluorinated ω-transaminase (FY-ω-TA) displayed improved thermostability and organic solvent tolerance by the global replacement of tyrosine with 3-fluorotyrosine .

- Results or Outcomes : The use of 3-Fluorotyrosine in enzyme engineering has led to the development of enzymes with improved thermostability and organic solvent tolerance .

Pharmaceutical Intermediates

- Summary of Application : 3-Fluoro-L-tyrosine is used as pharmaceutical intermediates .

- Results or Outcomes : The use of 3-Fluoro-L-tyrosine as pharmaceutical intermediates contributes to the synthesis of various pharmaceutical compounds .

Fluorescence Modulation of Green Fluorescent Protein

- Summary of Application : 3-Fluorotyrosine is used in the fluorescence modulation of Green Fluorescent Protein (GFP). It has found widespread application as a reporter protein throughout the fields of biology and chemistry .

- Methods of Application : Using site-specific amino acid mutagenesis, various fluorotyrosine residues are incorporated directly into the fluorophore of the protein, altering the fluorescence and shifting the pKa of the phenolic proton associated with the fluorophore .

- Results or Outcomes : Relative to wild type GFP, the fluorescence spectrum of the protein is altered with each additional fluorine atom, and the mutant GFPs have the potential to be employed as pH sensors due to the altered electronic properties of the fluorine atoms .

Intracellular Environment Affects Protein–Protein Interactions

- Summary of Application : 3-Fluorotyrosine is used in studies investigating how the intracellular environment affects protein–protein interactions .

- Methods of Application : 3-Fluorotyrosine is incorporated into proteins to quantify the stability of a model protein complex, the A34F GB1 homodimer, in buffer, cells and oo-Escherichia coli Xenopus laevis cytes .

- Results or Outcomes : The complex is more stable in cells than in buffer and more stable in oocytes than E. coli. Studies of several variants show that increasing the negative charge on the homodimer surface increases stability in cells .

Enzymatic Defluorination of Fluorinated Compounds

- Summary of Application : 3-Fluorotyrosine is used in the enzymatic defluorination of fluorinated compounds .

- Methods of Application : Peroxygenase-like LmbB2, a histidyl-ligated heme enzyme, catalyzes the defluorination of 3-fluorotyrosine to yield 3,4-dihydroxyphenylalanine (DOPA) under the presence of H2O2 .

- Results or Outcomes : The defluorination of 3-fluorotyrosine by LmbB2 provides a method for the enzymatic breakdown of fluorinated compounds .

Zukünftige Richtungen

Fluorinated aromatic amino acids like 3-Fluorotyrosine have shown enormous potential in biological NMR and the potential of 19F-NMR to characterize protein and nucleic acid structure, function, and dynamics . Furthermore, the global substitution of tyrosine by 3-fluorotyrosine in the R2 subunit of ribonucleotide reductase (RNR) has shown improved thermostability and organic solvent tolerance .

Eigenschaften

IUPAC Name |

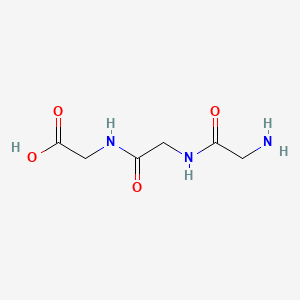

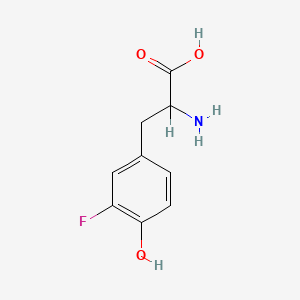

2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIAUOZUUGXERI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861918 | |

| Record name | 3-Fluorotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluorotyrosine | |

CAS RN |

403-90-7 | |

| Record name | 3-Fluoro-DL-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorotyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoro-DL-tyrosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluorotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-DL-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FLUOROTYROSINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/084C55865H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.